7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC14851445
Molecular Formula: C15H16N4O4
Molecular Weight: 316.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O4 |
|---|---|
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | 7-(2,3-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H16N4O4/c1-8-16-15-17-10(14(20)21)7-11(19(15)18-8)9-5-4-6-12(22-2)13(9)23-3/h4-7,11H,1-3H3,(H,20,21)(H,16,17,18) |
| Standard InChI Key | LUPUWXLXCBAOOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Introduction
Synthesis and Preparation
The synthesis of triazolopyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related compounds may involve the use of additives like 4,4’-trimethylenedipiperidine to facilitate efficient and eco-friendly reactions in green solvents .
Pharmacological Activities
While specific pharmacological data for 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro triazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, triazolopyrimidines in general have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Some triazolopyrimidines have demonstrated activity against bacteria and fungi.
-
Antiviral Activity: These compounds have been explored for their potential to inhibit viral replication.
-
Anticancer Activity: Research has indicated that certain triazolopyrimidines may exhibit cytotoxic effects against cancer cells.
Data Table for Related Compounds
Given the lack of specific data on the compound , the following table provides information on a related compound for context:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume